molecular formula C13H15FO2 B3015681 [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287339-69-7

[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No. B3015681
CAS RN: 2287339-69-7
M. Wt: 222.259
InChI Key: PZQHRDQFLPZOBI-UHFFFAOYSA-N
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Description

[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as FMPBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. FMPBM is a member of the bicyclo[1.1.1]pentane family, which has been shown to possess unique biological properties.

Mechanism of Action

The mechanism of action of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurological research, this compound has been shown to act as an antioxidant and reduce oxidative stress, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, which can lead to the death of cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. In neurological research, this compound has been shown to improve cognitive function and reduce oxidative stress, which can contribute to the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments, including its high purity and yield, which make it a reliable candidate for pharmaceutical research. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its potential toxicity at high doses. These limitations must be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol research. In cancer research, further studies are needed to determine the efficacy of this compound in combination with other cancer treatments. In inflammation research, further studies are needed to determine the optimal dose and administration route of this compound. In neurological research, further studies are needed to determine the long-term effects of this compound on cognitive function and neurodegenerative diseases. Overall, this compound has shown promising potential for therapeutic applications, and further research is needed to fully understand its mechanisms of action and potential uses in the pharmaceutical industry.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for pharmaceutical research. This compound has been shown to possess potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. Further research is needed to fully understand the mechanisms of action and potential uses of this compound in the pharmaceutical industry.

Synthesis Methods

The synthesis of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves a multistep process that starts with the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions, including hydrogenation, bromination, and reduction, to yield the final compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for pharmaceutical research.

Scientific Research Applications

[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to possess potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. In neurological research, this compound has been shown to improve cognitive function and reduce oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

[3-(3-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-16-11-3-2-9(4-10(11)14)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQHRDQFLPZOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC(C2)(C3)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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